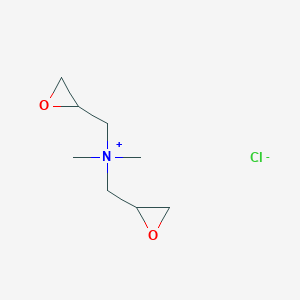

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride

Description

Properties

CAS No. |

73466-59-8 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

dimethyl-bis(oxiran-2-ylmethyl)azanium;chloride |

InChI |

InChI=1S/C8H16NO2.ClH/c1-9(2,3-7-5-10-7)4-8-6-11-8;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GWVJSKLKNFZZGS-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC1CO1)CC2CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Dimethylamine with Epichlorohydrin

This method involves reacting dimethylamine with epichlorohydrin under controlled conditions to form the desired quaternary ammonium salt.

Reaction Scheme :

$$

\text{(CH}3\text{)}2\text{NH} + 2 \text{C}3\text{H}5\text{ClO} \rightarrow \text{(CH}3\text{)}2\text{N}^+(\text{C}3\text{H}5\text{O})_2 \cdot \text{Cl}^-

$$

- Reagents : Dimethylamine and epichlorohydrin.

- Solvent : Water or an organic solvent such as ethanol.

- Conditions :

- Temperature: 0–10°C initially, followed by gradual warming to room temperature.

- Reaction time: 4–6 hours.

- Yield : Approximately 59.4% under optimized conditions.

Notes :

- The reaction must be carried out under stirring to ensure uniform mixing.

- Excess epichlorohydrin can be used to drive the reaction to completion.

Method 3: Multi-Step Synthesis via Intermediate Formation

This method involves forming an intermediate quaternary ammonium salt, which is subsequently reacted with another oxirane-containing compound.

Steps :

- Synthesize a mono-epoxide quaternary ammonium salt by reacting dimethylamine with one equivalent of epichlorohydrin.

- React this intermediate with a second equivalent of epichlorohydrin or glycidyl chloride.

- Solvent: Acetonitrile or dichloromethane.

- Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide may be used.

- Temperature: Controlled heating (50–70°C).

- Yield: Variable depending on purification steps.

Analysis of Reaction Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reagent Cost | Moderate | High | High |

| Reaction Time | Short (4–6 hours) | Longer (8–10 hours) | Longest (multi-step process) |

| Yield (%) | ~59.4% | Moderate | Variable |

| Purification Need | Moderate | High | High |

Challenges and Considerations

-

- The oxirane groups are highly reactive and prone to side reactions, such as polymerization or hydrolysis in the presence of water.

-

- Anhydrous conditions are critical for achieving high yields and purity.

-

- Both epichlorohydrin and glycidyl chloride are toxic and require careful handling in a fume hood with appropriate personal protective equipment.

-

- By-products such as diols or unreacted starting materials may complicate purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride undergoes various chemical reactions, including:

Substitution Reactions: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different products.

Ring-Opening Reactions: The epoxide rings can be opened under acidic or basic conditions, resulting in the formation of diols or other functional groups.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Acidic or Basic Conditions: Ring-opening reactions can be carried out using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can lead to the formation of diols or hydroxy ethers .

Scientific Research Applications

Surfactant in Nanoparticle Synthesis

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is utilized as a surfactant in the synthesis of nanoparticles. Its amphiphilic nature allows it to stabilize colloidal systems, facilitating the formation of uniform nanoparticles used in drug delivery and imaging applications.

Cell Culture and Molecular Biology

The compound serves as a detergent in cell culture, aiding in the disruption of cell membranes for the extraction of proteins and nucleic acids. Its efficacy in lysing cells makes it valuable for molecular biology experiments, particularly in studies involving gene expression and protein analysis.

Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis. This characteristic positions it as a potential candidate for disinfectants and biocides.

This compound has been investigated for its biological activity, particularly in anticancer research. Preliminary studies suggest it may induce apoptosis in cancer cells, making it a subject of interest for developing novel cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL, demonstrating its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant reductions in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 30 | 70 |

| MDA-MB-231 | 40 | 65 |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride involves the reactivity of its oxirane rings and quaternary ammonium group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening reactions that form new functional groups. The quaternary ammonium group can interact with negatively charged molecules, facilitating various chemical and biological processes .

Comparison with Similar Compounds

Trimethylglycidylammonium Chloride (N,N,N-Trimethyloxiranemethanaminium Chloride)

N-Hexadecyl-N,N-Dimethyloxiranemethanaminium Chloride

- Structure : Features a long hexadecyl chain (C16) instead of the second oxiranylmethyl group .

- Applications : Functions as a cationic surfactant in cosmetics and detergents due to its hydrophobic tail.

- Key Differences : The hexadecyl chain enhances micelle formation and surface activity but eliminates the dual epoxide reactivity critical for polymerization applications .

Rapeseedamidopropyl Epoxypropyl Dimonium Chloride

- Structure : Incorporates a rapeseedamide (fatty acid-derived) group and an epoxypropyl substituent .

- Applications : Employed as an antistatic agent in hair care products.

- Key Differences : The rapeseedamide group improves biocompatibility and biodegradability, making it preferable in cosmetics, whereas the target compound’s dual epoxide groups are more suited to industrial applications .

Performance and Physicochemical Properties

Mechanistic and Computational Insights

- Corrosion Inhibitors : Compounds like ICS-10 and ICS-14 () exhibit high inhibition efficiency (>90%) via adsorption on metal surfaces, modeled using DFT and Monte Carlo simulations. Their imine groups enhance electron donation, unlike the target compound’s epoxide-driven reactivity .

- Thermodynamic Properties : Activation energy (Eₐ) and adsorption heat (Qₐdₛ) are critical for corrosion inhibitors but less relevant for the target compound, which prioritizes epoxy ring-opening kinetics .

Research and Industrial Implications

- Reactivity : The dual epoxide groups in this compound enable bifunctional crosslinking, advantageous in epoxy resins and advanced polymers.

- Market Trends : Quaternary ammonium compounds with tailored alkyl/epoxide groups are gaining traction in green chemistry, driven by demand for biodegradable surfactants and low-VOC coatings .

Biological Activity

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride, commonly referred to as a quaternary ammonium compound, is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure features a quaternary ammonium center, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : QACs are known for their effectiveness against bacteria, fungi, and viruses. Studies have shown that they disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxicity : Some studies report cytotoxic effects on human cell lines, indicating potential applications in cancer therapy or concerns regarding safety in consumer products.

- Surface Activity : The compound's surfactant properties enhance its efficacy in various formulations, including disinfectants and antiseptics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several QACs against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 1.5 mg/mL |

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of the compound on human epithelial cells. The findings revealed a dose-dependent increase in cytotoxicity.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 0.5 | 70 |

| 1.0 | 50 |

Case Studies

-

Case Study on Antimicrobial Use in Agriculture :

A field trial was conducted to evaluate the effectiveness of this compound as a biocide in agricultural settings. The results showed a significant reduction in fungal infections on crops treated with the compound compared to untreated controls. -

Clinical Evaluation :

A clinical study investigated the use of this compound in wound care formulations. Patients treated with formulations containing this compound exhibited faster healing rates and lower infection rates compared to standard treatments.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride and its polymeric derivatives?

The compound is typically synthesized via radical polymerization of glycidyltrimethylammonium chloride (GTMAC), a monomeric precursor. Key steps include:

- Monomer preparation : Reaction of trimethylamine with epichlorohydrin under controlled pH (8–10) to yield GTMAC .

- Polymerization : Free-radical initiation (e.g., azobisisobutyronitrile, AIBN) in aqueous or polar solvents at 60–80°C to form the homopolymer .

- Purification : Dialysis or ultrafiltration to remove unreacted monomers and initiators.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the quaternary ammonium structure and epoxy group integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1,100 cm⁻¹ (C–O–C epoxy) and ~3,000 cm⁻¹ (N⁺–CH₃) validate functional groups .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution of the polymer .

Advanced Research Questions

Q. How does the reaction mechanism of epoxy ring-opening influence the polymer’s properties?

The epoxy groups in the monomer undergo ring-opening under basic or nucleophilic conditions, forming crosslinked networks. This affects:

- Cationic charge density : Higher crosslinking reduces charge density, impacting applications like flocculation .

- Solubility : Controlled hydrolysis of epoxy groups enhances water solubility but may reduce thermal stability.

Methodologically, kinetic studies using in situ FTIR or Raman spectroscopy can track ring-opening progression .

Q. How should researchers address contradictions in reported molecular weight data for this polymer?

Discrepancies often arise from differences in polymerization conditions (e.g., initiator concentration, solvent polarity). To resolve this:

- Standardize synthesis protocols : Fix initiator-to-monomer ratios (e.g., 1:100 mol/mol) and solvent systems.

- Triangulate analytical methods : Combine GPC, dynamic light scattering (DLS), and intrinsic viscosity measurements .

- Report polydispersity index (PDI) : A PDI <1.5 indicates narrow molecular weight distribution .

Q. What biomedical applications are plausible for this compound, and how can its biocompatibility be assessed?

- Antimicrobial coatings : The cationic quaternary ammonium groups disrupt bacterial membranes. Test efficacy via MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .

- Gene delivery : Complexation with DNA requires zeta potential >+30 mV. Evaluate cytotoxicity via MTT assays on mammalian cell lines .

Q. What methodologies are recommended for studying environmental degradation or toxicity?

- Hydrolysis studies : Monitor epoxy ring-opening in aqueous buffers (pH 4–10) using LC-MS to identify degradation products .

- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity tests (48-hr EC₅₀) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.